Perindopril-N-desethylpentanoate-d4
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Overview
Description
Perindopril-N-desethylpentanoate-d4 is a labeled analogue of Perindopril-N-desethylpentanoate, an impurity of Perindopril. Perindopril is a long-acting lipophilic inhibitor of tissue angiotensin-converting enzyme (ACE) and is widely used as an antihypertensive agent . The compound this compound is used in scientific research to study the pharmacokinetics and metabolism of Perindopril .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Perindopril-N-desethylpentanoate-d4 involves the incorporation of deuterium atoms into the Perindopril-N-desethylpentanoate molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The specific synthetic routes and reaction conditions are proprietary and may vary depending on the manufacturer .
Industrial Production Methods
Industrial production of this compound involves large-scale chemical synthesis using specialized equipment and controlled conditions to ensure the purity and consistency of the final product. The process includes multiple steps of purification and quality control to meet regulatory standards .
Chemical Reactions Analysis
Types of Reactions
Perindopril-N-desethylpentanoate-d4 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce carboxylic acids, while reduction may yield alcohols. Substitution reactions can result in a variety of derivatives depending on the substituent introduced .
Scientific Research Applications
Perindopril-N-desethylpentanoate-d4 is used extensively in scientific research, particularly in the fields of:
Chemistry: To study the chemical properties and reactivity of Perindopril and its derivatives.
Biology: To investigate the biological effects and metabolism of Perindopril in living organisms.
Medicine: To understand the pharmacokinetics and pharmacodynamics of Perindopril, aiding in the development of more effective antihypertensive therapies.
Mechanism of Action
Perindopril-N-desethylpentanoate-d4, like Perindopril, acts as an inhibitor of the angiotensin-converting enzyme (ACE). This enzyme is responsible for the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. By inhibiting this conversion, this compound reduces the levels of angiotensin II, leading to vasodilation and a subsequent decrease in blood pressure. The molecular targets involved include the ACE enzyme and the renin-angiotensin-aldosterone system (RAAS) pathway .
Comparison with Similar Compounds
Similar Compounds
Perindopril: The parent compound, widely used as an antihypertensive agent.
Lisinopril: Another ACE inhibitor used to treat high blood pressure and heart failure.
Amlodipine: A calcium channel blocker used to treat high blood pressure and angina.
Uniqueness
Perindopril-N-desethylpentanoate-d4 is unique due to its deuterium labeling, which allows for precise tracking and analysis in pharmacokinetic studies. This labeling provides valuable insights into the metabolism and distribution of Perindopril, aiding in the development of more effective and targeted therapies .
Properties
Molecular Formula |
C12H20N2O3 |
---|---|
Molecular Weight |
244.32 g/mol |
IUPAC Name |
(3aR,7aR)-1-[(2S)-2-amino-2,3,3,3-tetradeuteriopropanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid |
InChI |
InChI=1S/C12H20N2O3/c1-7(13)11(15)14-9-5-3-2-4-8(9)6-10(14)12(16)17/h7-10H,2-6,13H2,1H3,(H,16,17)/t7-,8+,9+,10?/m0/s1/i1D3,7D |
InChI Key |
BHUJIVBXVYHWJX-XOPXYYCCSA-N |
Isomeric SMILES |
[2H][C@@](C(=O)N1[C@@H]2CCCC[C@@H]2CC1C(=O)O)(C([2H])([2H])[2H])N |
Canonical SMILES |
CC(C(=O)N1C2CCCCC2CC1C(=O)O)N |
Origin of Product |
United States |
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